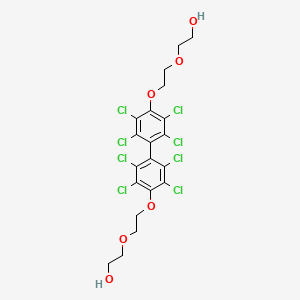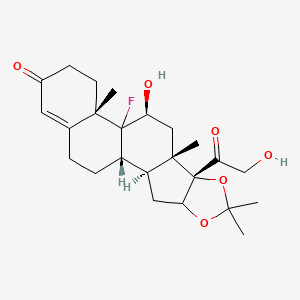
ytterbium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium chloride is an inorganic chemical compound with the formula YbCl₃. It is a white powder that is soluble in water and is known for its use in various chemical reactions and applications. Ytterbium chloride is a source of ytterbium ions (Yb³⁺), which are of significant interest in both chemical and biological research due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anhydrous ytterbium chloride can be produced by the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] The ammonium salt is then decomposed to yield anhydrous ytterbium chloride .
Industrial Production Methods
Industrial production of ytterbium chloride typically involves the reduction of ytterbium oxide with carbon in the presence of chlorine gas. This process yields ytterbium chloride directly: [ \text{Yb}_2\text{O}_3 + 3 \text{C} + 3 \text{Cl}_2 \rightarrow 2 \text{YbCl}_3 + 3 \text{CO} ]
Chemical Reactions Analysis
Types of Reactions
Ytterbium chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: Ytterbium chloride can be reduced to ytterbium(II) chloride (YbCl₂) using hydrogen gas[ 2 \text{YbCl}_3 + \text{H}_2 \rightarrow 2 \text{YbCl}_2 + 2 \text{HCl} ]
Common Reagents and Conditions
Common reagents used with ytterbium chloride include hydrogen gas for reduction reactions and various organic compounds for catalytic reactions. Typical conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ytterbium chloride include ytterbium(II) chloride, organic compounds resulting from catalytic reactions, and various ytterbium-containing complexes.
Scientific Research Applications
Ytterbium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ytterbium chloride exerts its effects is primarily through its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, ytterbium ions can interact with lipid bilayers, altering their properties and influencing membrane rigidity .
Comparison with Similar Compounds
Similar Compounds
Ytterbium(II) chloride (YbCl₂): A reduced form of ytterbium chloride, used as a strong reducing agent.
Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.
Ytterbium(III) oxide (Yb₂O₃): Used in various electronic and optical applications.
Uniqueness
Ytterbium chloride is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its ability to induce chemical shifts in NMR spectroscopy and its role in the synthesis of advanced materials like upconversion nanoparticles further distinguish it from other ytterbium compounds.
Properties
CAS No. |
13943-41-4 |
|---|---|
Molecular Formula |
ClYb- |
Molecular Weight |
208.50 g/mol |
IUPAC Name |
ytterbium;chloride |
InChI |
InChI=1S/ClH.Yb/h1H;/p-1 |
InChI Key |
AWGYJFAKMUWTQP-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)








